molecular formula C10H15NO3 B12778701 Scopoline acetate CAS No. 109451-65-2

Scopoline acetate

Cat. No.: B12778701
CAS No.: 109451-65-2
M. Wt: 197.23 g/mol
InChI Key: JKPDCRQKGCESPY-CIQUZCHMSA-N
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Description

In coumarin-related research, scopoline (Peak 8) is identified as a glucoside derivative of scopoletin, characterized by a molecular ion loss of 162 ([M+H–glucoside]+) and scopoletin ([M+H–scopoletin]+) . It exhibits anti-inflammatory and analgesic properties . However, in tropane alkaloid literature, scopoline is listed alongside scopolamine acetate and other alkaloids, suggesting structural or functional overlap in neuroactive profiles . This discrepancy underscores the need for context-specific analysis.

Properties

CAS No.

109451-65-2

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

[(1R,3S,4S,5S,7R)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-yl] acetate

InChI

InChI=1S/C10H15NO3/c1-5(12)13-9-7-3-6-4-8(11(7)2)10(9)14-6/h6-10H,3-4H2,1-2H3/t6-,7-,8+,9-,10-/m0/s1

InChI Key

JKPDCRQKGCESPY-CIQUZCHMSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]2C[C@H]3C[C@H]([C@@H]1O3)N2C

Canonical SMILES

CC(=O)OC1C2CC3CC(C1O3)N2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Scopoline acetate can be synthesized through several methods. One common approach involves the esterification of scopolamine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The reaction can be represented as follows:

Scopolamine+Acetic AnhydrideScopoline Acetate+Acetic Acid\text{Scopolamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} Scopolamine+Acetic Anhydride→Scopoline Acetate+Acetic Acid

Industrial Production Methods

Industrial production of this compound often involves large-scale extraction from plants such as Duboisia myoporoides and Duboisia leichhardtii. These plants are cultivated specifically for their high alkaloid content. The extraction process includes several steps: harvesting, drying, and solvent extraction. The crude extract is then purified through various chromatographic techniques to obtain this compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Scopoline acetate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form scopoline N-oxide.

    Reduction: Reduction of this compound can yield scopoline.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions can be used for substitution reactions.

Major Products

    Oxidation: Scopoline N-oxide

    Reduction: Scopoline

    Substitution: Various scopoline derivatives

Scientific Research Applications

Scopoline acetate has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other tropane alkaloids.

    Biology: Studied for its effects on the nervous system, particularly its anticholinergic properties.

    Medicine: Used in the development of drugs for motion sickness, postoperative nausea, and vomiting.

    Industry: Employed in the production of pharmaceuticals and as a research tool in neuropharmacology.

Mechanism of Action

Scopoline acetate exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors. By blocking these receptors, it inhibits the action of acetylcholine, leading to a reduction in parasympathetic nervous system activity. This mechanism is responsible for its therapeutic effects in treating motion sickness and nausea.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Molecular and Pharmacological Profiles of Scopoline and Related Compounds
Compound Classification Molecular Features Key Biological Activities References
Scopoline Coumarin glucoside [M+H]+ loss of 162 (glucoside), 193 (scopoletin) Anti-inflammatory, analgesic
Scopoletin Coumarin [M+H]+ m/z 193.0497 Antioxidant, xanthine oxidase inhibition
Fabiatrin Coumarin [M+H]+ m/z 487.1439 (C21H26O13) Sequential loss of rhamnose/glucose residues
Scopolamine acetate Tropane alkaloid Not specified Anticholinergic, potential neurotoxic effects
O-Acetylscopolamine Tropane derivative Derived from scopolamine Acetylcholinesterase (AChE) inhibition (IC50: 201.5 μM)
Key Observations:
  • Scopoline vs. Scopoletin’s antioxidant activity contrasts with scopoline’s focus on pain and inflammation modulation.
  • Scopoline vs. Tropane Alkaloids : While scopoline (as a coumarin) targets peripheral inflammation, tropane derivatives like scopolamine acetate act centrally, inhibiting muscarinic receptors .

Enzyme Inhibition Profiles

Table 2: Enzyme Inhibition Efficacy of Scopoline and Derivatives
Compound AChE Inhibition (IC50) Protease Inhibition (IC50) Notes References
Scopoline Ineffective 85.2 μM (PMSF reference) Unique protease inhibition
O-Methylscopolamine 94.7 μM Not tested Higher AChE affinity vs. scopoline
Scopolamine sulfonate 46.9 μM Not tested Most potent AChE inhibitor in study
Key Findings:
  • Scopoline’s lack of AChE inhibition contrasts sharply with acetylated tropane derivatives, highlighting divergent mechanisms .
  • Its protease inhibition (comparable to PMSF) suggests utility in enzymatic pathway studies, distinct from coumarin antioxidants .

Discrepancies and Contextual Considerations

  • Classification Conflicts: Scopoline is ambiguously classified as both a coumarin glucoside () and a tropane alkaloid (). This may reflect nomenclature overlap or structural similarities between glycosylated coumarins and alkaloid backbones.
  • Activity Variations : Anti-inflammatory effects in coumarin scopoline versus neuroactivity in alkaloid scopoline necessitate further structural elucidation to resolve functional differences.

Q & A

Q. How can researchers ensure methodological transparency when reporting negative or inconclusive results for this compound?

  • Methodological Answer: Disclose all experimental parameters (e.g., reagent lot numbers, equipment calibration dates) in supplementary materials. Perform power analyses to confirm sample size adequacy and use Bayesian statistics to quantify evidence strength for null hypotheses. Publish in journals supporting registered reports .

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